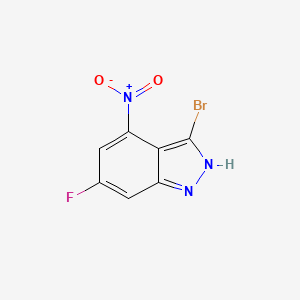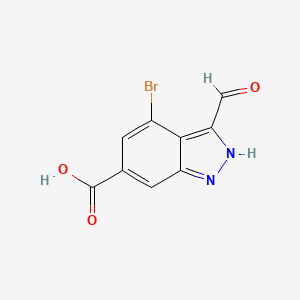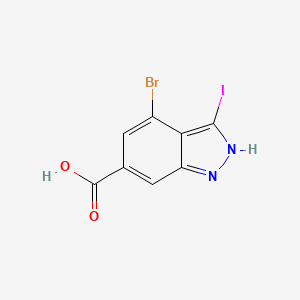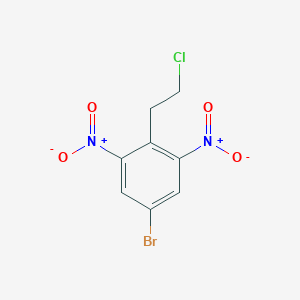
5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene, or 5-BCEDNB, is an organobromine compound used in a variety of scientific research applications. It has a wide range of uses in organic and inorganic chemistry, and it is often used as a reagent in biochemical and physiological studies.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene involves the reaction of 2-chloroethylamine with 5-bromo-2-nitrobenzoyl chloride, followed by reduction of the resulting intermediate with tin and hydrochloric acid, and finally nitration with nitric acid and sulfuric acid.
Starting Materials
2-chloroethylamine, 5-bromo-2-nitrobenzoic acid, thionyl chloride, tin, hydrochloric acid, nitric acid, sulfuric acid
Reaction
Step 1: Conversion of 5-bromo-2-nitrobenzoic acid to 5-bromo-2-nitrobenzoyl chloride using thionyl chloride, Step 2: Reaction of 2-chloroethylamine with 5-bromo-2-nitrobenzoyl chloride to form 5-bromo-2-(2-chloroethyl)-1-nitrobenzene, Step 3: Reduction of 5-bromo-2-(2-chloroethyl)-1-nitrobenzene with tin and hydrochloric acid to form 5-bromo-2-(2-chloroethyl)aniline, Step 4: Nitration of 5-bromo-2-(2-chloroethyl)aniline with nitric acid and sulfuric acid to form 5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene
科学研究应用
5-BCEDNB is used in a variety of scientific research applications. It is often used as a reagent in organic and inorganic chemistry, as well as in biochemical and physiological studies. It is also used in the synthesis of a variety of organic compounds, such as polybrominated diphenyl ethers, polybrominated biphenyls, and polybrominated diphenyl sulfides. It is also used in the synthesis of various pharmaceuticals, such as antimalarial drugs and anti-cancer drugs. Finally, it is used in the synthesis of various polymers, such as polybrominated polystyrenes and polybrominated polyurethanes.
作用机制
The mechanism of action of 5-BCEDNB is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various organic compounds. It is also believed to act as a reducing agent in the synthesis of various polymers. In addition, it is believed to act as an oxidizing agent in the synthesis of various pharmaceuticals.
生化和生理效应
The biochemical and physiological effects of 5-BCEDNB are not fully understood. However, it is believed that the compound may have an effect on the metabolism of certain drugs, as well as on the metabolism of certain hormones. In addition, it is believed that the compound may have an effect on the synthesis of certain proteins, as well as on the synthesis of certain enzymes.
实验室实验的优点和局限性
The advantages of using 5-BCEDNB in laboratory experiments include its low cost, its low toxicity, and its wide range of uses. The limitations of using 5-BCEDNB in laboratory experiments include its lack of specificity, its instability, and its potential to cause contamination.
未来方向
The future directions of 5-BCEDNB include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of various organic compounds, pharmaceuticals, and polymers. In addition, further research is needed to better understand the advantages and limitations of using 5-BCEDNB in laboratory experiments. Finally, further research is needed to develop methods for the safe and efficient synthesis of 5-BCEDNB.
属性
IUPAC Name |
5-bromo-2-(2-chloroethyl)-1,3-dinitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2O4/c9-5-3-7(11(13)14)6(1-2-10)8(4-5)12(15)16/h3-4H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWRMUWTQIQJBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CCCl)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646655 |
Source


|
| Record name | 5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene | |
CAS RN |
1000343-31-6 |
Source


|
| Record name | 5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

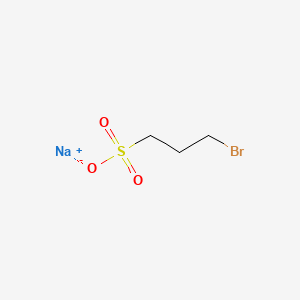
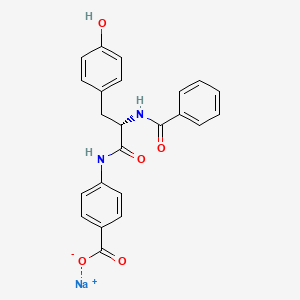
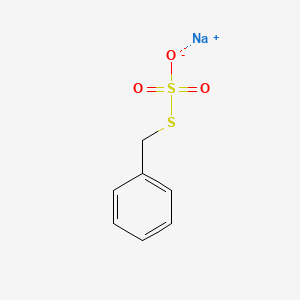

![{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol](/img/structure/B1292505.png)
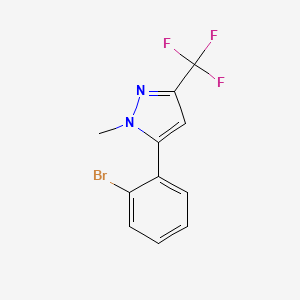
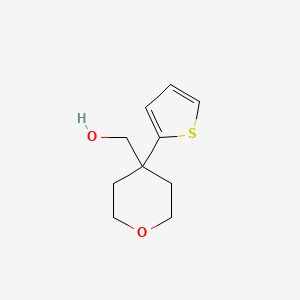
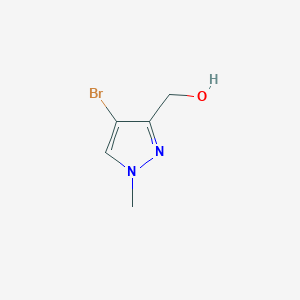
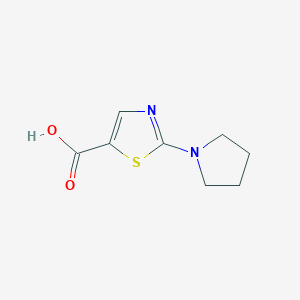
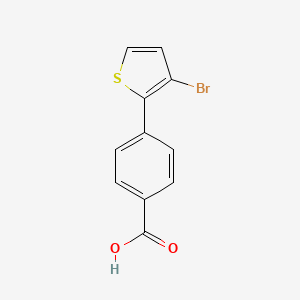
![[4-(3-Bromothien-2-yl)phenyl]methanol](/img/structure/B1292514.png)
